molecular formula C16H17NO2 B14290402 1,3-Dimethoxy-5,8-dimethyl-9H-carbazole CAS No. 129819-73-4

1,3-Dimethoxy-5,8-dimethyl-9H-carbazole

Cat. No.: B14290402
CAS No.: 129819-73-4
M. Wt: 255.31 g/mol
InChI Key: OKQXHORIDZRSER-UHFFFAOYSA-N
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Description

Research Significance and Data Disclaimer 1,3-Dimethoxy-5,8-dimethyl-9H-carbazole is a synthetic carbazole derivative of significant interest in medicinal chemistry and oncology research. Please note that while this compound's core structure is well-established in scientific literature, specific published data for the 1,3-dimethoxy isomer is limited. The information provided here is based on the closely related and extensively studied 1,4-dimethoxy-5,8-dimethyl-9H-carbazole and other carbazole analogues . Potential Mechanisms and Research Applications Carbazole derivatives with the 5,8-dimethyl-9H-carbazole core are recognized for their potent anticancer activities, particularly against aggressive cancer cell lines such as triple-negative breast cancer (TNBC) . The lead compound in this class has demonstrated a powerful inhibitory effect on human Topoisomerase I (hTopo I), a critical DNA-relaxing enzyme essential for DNA replication and transcription . By selectively inhibiting hTopo I, these compounds can induce DNA damage and trigger apoptosis in malignant cells. Furthermore, research indicates that these derivatives can interfere with the normal organization of the actin cytoskeleton, disrupting cell motility and signaling, which suggests a multi-targeted mechanism of action highly valuable for combating complex diseases like cancer . Broader Carbazole Context The carbazole scaffold is a privileged structure in drug discovery, found in several FDA-approved therapeutics . Beyond oncology, carbazole derivatives are investigated for diverse biological potentials, including antimicrobial, anti-inflammatory, and neuroprotective activities, highlighting the versatility of this chemical class . This product is intended for research purposes by qualified scientists. We recommend consulting the scientific literature for the most current research on carbazole derivatives to fully inform your experimental design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129819-73-4

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1,3-dimethoxy-5,8-dimethyl-9H-carbazole

InChI

InChI=1S/C16H17NO2/c1-9-5-6-10(2)15-14(9)12-7-11(18-3)8-13(19-4)16(12)17-15/h5-8,17H,1-4H3

InChI Key

OKQXHORIDZRSER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=CC(=C3)OC)OC)NC2=C(C=C1)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 1,3 Dimethoxy 5,8 Dimethyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a novel or uncharacterized compound like 1,3-Dimethoxy-5,8-dimethyl-9H-carbazole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous structure confirmation.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. A ¹H NMR spectrum for this compound would be expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, methyl groups, and the N-H proton of the carbazole (B46965) ring.

Expected ¹H NMR Data (Hypothetical)

Protons Expected Chemical Shift (δ, ppm) Multiplicity
N-H ~8.0-9.0 Broad Singlet
Aromatic-H ~6.5-7.5 Singlet, Doublet
Methoxy (-OCH₃) ~3.8-4.0 Singlet

Note: This table is a hypothetical representation. Actual experimental data is not available.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. The spectrum for this compound would display distinct signals for the aromatic carbons of the carbazole core, the methoxy carbons, and the methyl carbons. The chemical shifts would be influenced by the electron-donating effects of the methoxy and methyl substituents.

Expected ¹³C NMR Data (Hypothetical)

Carbon Atom Expected Chemical Shift (δ, ppm)
Aromatic C-O ~150-160
Aromatic C-N / C-C ~110-145
Aromatic C-H ~90-125
Methoxy (-OCH₃) ~55-60

Note: This table is a hypothetical representation. Actual experimental data is not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are critical for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org This would be crucial for confirming the placement of the methoxy and methyl substituents on the carbazole framework by showing correlations between the methoxy protons and the aromatic carbons, and likewise for the methyl protons. beilstein-journals.org

Despite the utility of these techniques, no specific 2D NMR data for this compound has been published in the searched results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural clues through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a common method for the analysis of volatile and thermally stable compounds like many carbazole derivatives. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer, which provides a mass spectrum. Tandem mass spectrometry (MS/MS) could further be used to isolate a specific ion and fragment it to gain more detailed structural information. However, no GC-MS or GC-MS/MS studies specifically identifying the retention time or fragmentation pattern of this compound are available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₁₆H₁₇NO₂), HRMS would be used to confirm this exact molecular formula. While HRMS data exists for numerous other carbazole derivatives, no such data has been reported for the title compound. rsc.orgrsc.orgbeilstein-journals.org

Table of Compounds Mentioned

Compound Name

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the carbazole nucleus, the methoxy groups, the methyl groups, and the N-H bond. nih.govscilit.com

The analysis of the spectrum allows for the confirmation of the molecular structure. The N-H stretching vibration of the secondary amine within the carbazole ring typically appears as a sharp to moderately broad band in the region of 3400-3500 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations from the carbazole core are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

The presence of the two methoxy groups introduces strong, characteristic C-O stretching bands. An asymmetric C-O-C stretch is typically observed in the 1275-1200 cm⁻¹ range, and a symmetric stretch is found in the 1075-1020 cm⁻¹ range. Other key vibrations include C=C stretching within the aromatic rings (typically 1600-1450 cm⁻¹), C-N stretching (around 1350-1250 cm⁻¹), and various C-H bending vibrations (in-plane and out-of-plane) that provide information about the substitution pattern on the aromatic rings. researchgate.netrsc.orgnih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchCarbazole N-H3400 - 3500
Aromatic C-H StretchCarbazole Ar-H3100 - 3000
Aliphatic C-H Stretch-CH₃, -OCH₃2980 - 2850
Aromatic C=C StretchCarbazole Ring1620 - 1450
Asymmetric C-O-C StretchAr-O-CH₃1275 - 1200
Symmetric C-O-C StretchAr-O-CH₃1075 - 1020
C-N StretchCarbazole C-N1350 - 1250
Aromatic C-H Out-of-Plane BendCarbazole Ar-H900 - 675

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a conjugated system. The carbazole core is an extended chromophore, and its UV-Vis spectrum is characterized by strong absorptions in the ultraviolet region, typically arising from π-π* transitions. researchgate.netmdpi.com For the parent 9H-carbazole, two main absorption bands are observed: a higher-energy transition (S₀→S₂) polarized along the long axis of the molecule (around 290-295 nm) and a lower-energy transition (S₀→S₁) polarized along the short axis (around 325-345 nm). mdpi.com

The substitution of the carbazole ring with electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, is expected to influence these electronic transitions. These auxochromic groups can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and potentially a hyperchromic effect, increasing the molar absorptivity. acs.orgrsc.org The methoxy groups, in particular, extend the conjugation of the system through their lone pair of electrons, which generally results in a more pronounced red shift compared to the weaker inductive effect of the methyl groups. acs.org Weaker n-π* transitions may also be observed. acs.orgresearchgate.net

Electronic TransitionDescriptionExpected λmax Range (nm)
S₀ → S₂ (π-π)High-energy, long-axis polarized~295 - 310
S₀ → S₁ (π-π)Lower-energy, short-axis polarized~340 - 360
n → π*Weak, from heteroatom lone pairs~370 - 380

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the extensive crystallographic data of related carbazole derivatives. nih.govnih.govsemanticscholar.org X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

The carbazole ring system is known to be essentially planar, with only minor deviations from planarity. nih.govsemanticscholar.org The substituents—methoxy and methyl groups—would be attached to this rigid core. Intramolecular hydrogen bonding may occur between the carbazole N-H and an oxygen atom of a nearby sulfonamide group in suitably substituted derivatives. researchgate.net In the crystal lattice, carbazole molecules often arrange themselves through intermolecular forces such as π-π stacking interactions between the aromatic planes of adjacent molecules and weaker C-H···π interactions. nih.gov The presence of the N-H group also allows for the formation of N-H···π or classical hydrogen bonds, which can significantly influence the crystal packing. researchgate.net

ParameterExpected Feature in Carbazole Derivatives
Molecular GeometryHighly planar tricyclic carbazole core
Common Space GroupsMonoclinic (e.g., P2₁/c), Orthorhombic (e.g., Pnma)
Intermolecular Interactionsπ-π stacking, C-H···π interactions, N-H···X hydrogen bonding
π-π Stacking DistanceTypically 3.3 - 3.7 Å
N-H···O Hydrogen Bond DistanceTypically 2.8 - 3.1 Å

Chromatographic Method Development for Analysis and Purification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds like this compound. The choice between methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility, thermal stability, and polarity.

For preparative purification, normal-phase column chromatography using silica (B1680970) gel is a common and effective method for carbazole derivatives. rsc.orgnih.govmdpi.com Elution is typically performed with a non-polar mobile phase, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate (B1210297), with the solvent polarity gradually increased to elute compounds of increasing polarity. mdpi.comnih.gov

For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is a robust and widely used technique. sielc.comiau.ir In this method, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comiau.ir Detection is commonly achieved using a UV-Vis detector set to one of the compound's absorption maxima.

Gas Chromatography (GC) is also highly suitable for the analysis of carbazole and its derivatives, which are typically volatile and thermally stable enough for this technique. researchgate.netacs.orgnih.gov Separation is achieved using a capillary column with a non-polar or semi-polar stationary phase. The analysis is often coupled with a mass spectrometer (GC-MS), which allows for both separation and structural identification based on mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.netresearchgate.net

TechniqueTypical Conditions for Carbazole Derivatives
Column Chromatography (Purification)Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate or Hexane/CH₂Cl₂ gradient
HPLC (Analysis)Column: C18 (Reverse Phase); Mobile Phase: Acetonitrile/Water gradient; Detector: UV-Vis
GC-MS (Analysis)Column: Capillary (e.g., DB-5ms); Carrier Gas: Helium; Detector: Mass Spectrometer (EI mode)

Theoretical and Computational Investigations of 1,3 Dimethoxy 5,8 Dimethyl 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.netbhu.ac.in This method provides a balance between accuracy and computational cost, making it ideal for studying medium to large organic molecules like carbazole (B46965) derivatives. researchgate.net Calculations are typically performed to determine the molecule's most stable three-dimensional structure (geometry optimization) by finding the minimum energy conformation on the potential energy surface.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. youtube.comsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

In typical carbazole-based donor-acceptor systems, the HOMO is often localized on the electron-rich carbazole ring, while the LUMO may be distributed across other parts of the molecule. researchgate.netresearchgate.net For 1,3-Dimethoxy-5,8-dimethyl-9H-carbazole, the electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and influencing its optical and electronic characteristics.

Interactive Data Table: Illustrative Frontier Orbital Energies for Carbazole Derivatives

Compound TypeTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical Energy Gap (eV)
Unsubstituted Carbazole-5.5 to -5.9-1.8 to -2.23.5 to 3.9
Donor-Substituted Carbazole-5.1 to -5.4-1.9 to -2.32.9 to 3.3

DFT calculations are also employed to map the electron density distribution across the molecule, which is crucial for identifying reactive sites. The Molecular Electrostatic Potential (MEP) is a valuable tool that visualizes the charge distribution, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). bhu.ac.in

For this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the carbazole ring, indicating these as likely sites for electrophilic attack. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mpg.depsu.edusissa.it It is the primary method for calculating theoretical UV-visible absorption spectra, providing information on excitation energies, corresponding absorption wavelengths (λmax), and the intensity of these transitions (oscillator strengths). mdpi.com

By applying TD-DFT, one can predict the optical properties of this compound. The calculations would reveal the nature of the electronic transitions, such as whether they are localized on the carbazole core or involve charge transfer from the donor (methoxy, dimethyl, carbazole ring) to acceptor parts of the molecule. This analysis is fundamental for designing materials for optoelectronic applications. researchgate.net

Interactive Data Table: Representative TD-DFT Results for Carbazole Derivatives

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 -> S1340 - 360> 0.1HOMO -> LUMO
S0 -> S2290 - 310> 0.2HOMO-1 -> LUMO

Semi-Empirical Molecular Orbital Methods (e.g., CNDO/S) for Electronic Spectra

Before DFT and TD-DFT became computationally accessible, semi-empirical methods were widely used to predict electronic spectra. researchgate.nettau.ac.il These methods, such as Complete Neglect of Differential Overlap (CNDO/S) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO), are computationally much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. researchgate.netcore.ac.uk

While generally less accurate than TD-DFT, these methods can still provide valuable qualitative insights into the electronic transitions of large molecules. researchgate.net For a compound like this compound, a ZINDO calculation could be used to quickly estimate its UV-Vis spectrum and compare it with results from more rigorous methods. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis (if relevant for larger systems/interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov For a relatively rigid molecule like this compound, extensive MD simulations for conformational analysis may be less critical unless its interactions with other molecules, such as a solvent, a polymer matrix, or a biological target, are of interest.

In the context of drug design, a related technique, molecular docking, has been used with other carbazole derivatives to predict their binding affinity and orientation within the active site of proteins. nih.govmdpi.com For instance, studies on 5,8-Dimethyl-9H-carbazole derivatives have utilized docking simulations to assess their potential as anticancer agents by modeling their interaction with enzymes like topoisomerases. nih.govmdpi.com Such simulations could hypothetically be applied to this compound to explore its potential biological activities.

Chemical Reactivity and Derivatization Pathways of the 1,3 Dimethoxy 5,8 Dimethyl 9h Carbazole Skeleton

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Ring

The electron-rich nature of the 1,3-dimethoxy-5,8-dimethyl-9H-carbazole ring system makes it highly susceptible to electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy (B1213986) groups at positions 1 and 3, being strong activating and ortho-, para-directing groups, along with the methyl groups at positions 5 and 8, further enhance the electron density of the aromatic rings.

Key electrophilic substitution reactions applicable to this carbazole skeleton include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various electrophilic halogenating agents. For instance, bromination can be readily accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The positions most susceptible to attack are those activated by the methoxy groups, namely positions 2, 4, 6, and 7.

Nitration: The introduction of a nitro group, a versatile handle for further transformations, can be performed using nitrating agents like nitric acid in the presence of a strong acid catalyst. The reaction conditions must be carefully controlled to avoid over-nitration or oxidative degradation of the electron-rich carbazole core.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. A Lewis acid catalyst is typically employed to generate the electrophilic species. The positions ortho and para to the methoxy groups are the preferred sites of substitution. For example, acylation can be carried out using an acyl chloride or anhydride in the presence of aluminum chloride.

A study on a related 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester demonstrated successful electrophilic substitution at the 6-position with reagents like N-bromosuccinimide and urea nitrate researchgate.net. This suggests that the positions analogous to C6 and C7 in the this compound would be reactive towards electrophiles.

Reaction TypeTypical ReagentsExpected Major Products (Regioisomers)
BrominationN-Bromosuccinimide (NBS)2-bromo, 4-bromo, 6-bromo, and 7-bromo derivatives
NitrationHNO3/H2SO42-nitro, 4-nitro, 6-nitro, and 7-nitro derivatives
Friedel-Crafts AcylationAcyl chloride/AlCl32-acyl, 4-acyl, 6-acyl, and 7-acyl derivatives

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the carbazole ring, while being part of an aromatic system, possesses a lone pair of electrons and can undergo various substitution reactions. N-functionalization is a critical strategy for modifying the electronic properties and steric profile of the molecule.

Common N-substitution reactions include:

N-Alkylation: This is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction efficiency. Microwave-assisted N-alkylation has been reported as a rapid and high-yielding method for carbazoles uni-mainz.de.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the carbazole with an aryl halide in the presence of a palladium or copper catalyst.

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of N-acylcarbazoles. This reaction can be used to introduce a variety of functional groups and can also serve as a protecting group strategy for the nitrogen atom.

The introduction of different substituents at the nitrogen atom can significantly modulate the electronic properties of the carbazole. For instance, replacing alkyl groups with phenyl, methoxyphenyl, or triphenylamine moieties at the 9-position has been shown to tune the HOMO level of the carbazole compound researchgate.net.

Reaction TypeTypical Reagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH)9-Alkyl-1,3-dimethoxy-5,8-dimethyl-9H-carbazole
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd or Cu catalyst, Base9-Aryl-1,3-dimethoxy-5,8-dimethyl-9H-carbazole
N-AcylationAcyl chloride or Anhydride9-Acyl-1,3-dimethoxy-5,8-dimethyl-9H-carbazole

Oxidative Reactions of the Carbazole Core

The electron-rich carbazole core is susceptible to oxidation, which can lead to the formation of various products, including carbazolequinones or dimeric structures through oxidative coupling. The outcome of the oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Molybdenum pentachloride (MoCl₅) has been reported as a versatile reagent for the oxidative coupling of electron-rich aryl moieties uni-mainz.de. Such reagents could potentially induce intramolecular or intermolecular C-C bond formation in this compound, leading to more complex polycyclic aromatic systems. The positions with the highest electron density, such as those ortho and para to the methoxy groups, would be the most likely sites for oxidative coupling.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of carbazoles, allowing for the direct introduction of various substituents without the need for pre-functionalization. researchgate.netnih.govsemanticscholar.org These methods offer high regioselectivity and efficiency.

Key metal-catalyzed reactions for the functionalization of the carbazole skeleton include:

Palladium-Catalyzed C-H Arylation: This reaction allows for the direct coupling of the carbazole C-H bonds with aryl halides or other aryl sources. Directing groups can be employed to control the regioselectivity of the arylation.

Rhodium and Ruthenium-Catalyzed C-H Functionalization: These metals can catalyze a variety of C-H activation/functionalization reactions, including alkylation, alkenylation, and acylation.

Gold-Catalyzed Carbene Transfer Reactions: Gold catalysts have been shown to enable multiple C-H functionalization reactions of carbazoles with diazoalkanes, allowing for the introduction of multiple carbene fragments. nih.gov

These methodologies provide access to a wide range of structurally diverse carbazole derivatives with tailored electronic and photophysical properties. researchgate.net

Reaction TypeCatalystCoupling PartnerPotential Functionalization Sites
C-H ArylationPalladiumAryl halidesC2, C4, C6, C7
C-H AlkenylationRhodiumAlkenesC2, C4, C6, C7
Carbene InsertionGoldDiazo compoundsMultiple C-H bonds

Strategic Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the this compound skeleton is a key strategy for fine-tuning its electronic and optical properties for specific applications.

Introduction of Electron-Donating Groups: Further enhancement of the electron-donating character can be achieved by introducing additional alkoxy or amino groups. For example, the synthesis of carbazole derivatives bearing methoxy groups has been reported for applications in perovskite solar cells, where the electron-donating nature of the substituents is crucial for their function as hole-transporting materials nih.gov.

Introduction of Electron-Withdrawing Groups: Electron-withdrawing groups such as nitro, cyano, or acyl groups can be introduced via electrophilic aromatic substitution reactions as described in section 5.1. These groups can significantly alter the electronic properties, lowering the HOMO and LUMO energy levels of the carbazole. The synthesis of new 9H-carbazole derivatives often involves the introduction of such groups to modulate their biological or material properties researchgate.net.

The strategic placement of EDGs and EWGs allows for the rational design of carbazole derivatives with desired properties for applications in organic electronics, pharmaceuticals, and other fields. The substitution at the C-6 position on a 1,4-dimethyl-9H-carbazole scaffold, for example, has been shown to play an important role in its anticancer activity due to inductive and mesomeric effects researchgate.net.

Biosynthetic Origins and Chemogenetic Studies of Carbazole Alkaloids Contextual for 1,3 Dimethoxy 5,8 Dimethyl 9h Carbazole Analogs

Natural Product Isolation and Structural Diversity of Carbazole (B46965) Alkaloids

Carbazole alkaloids represent a significant class of naturally occurring heterocyclic compounds, with over 330 derivatives identified to date. researchgate.netresearchgate.net These compounds are predominantly isolated from higher plants, particularly from the Rutaceae family, including the genera Murraya, Clausena, and Glycosmis. researchgate.netacs.org They are also produced by microorganisms, such as Actinomycetes, and have been found in marine sources. nih.gov

The structural diversity of these alkaloids is vast. While the core structure is a tricyclic system of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, the variations arise from different substitution patterns. researchgate.netnih.gov In higher plants, the majority of these compounds, known as phytocarbazoles, are derived from a 3-methylcarbazole precursor. researchgate.netacs.org Further diversity is introduced through processes like oxygenation, oxidation, prenylation, and geranylation. researchgate.net For example, geranylation is a characteristic biogenetic trend in the genus Bergera, while predominant prenylation at the C-5 position is typical for Glycosmis and Micromelum. researchgate.net

In contrast, carbazoles isolated from bacteria and other microorganisms often feature different structural motifs, such as meta-methyl groups and para-alkyl side chains. nih.gov Based on the oxygenation status of one of the benzene rings (ring A), these carbazoles can be broadly categorized into two main types: "mono- or di-oxygenated-type" and "hydroxylated- and aminated-type". nih.gov

Table 1: Examples of Naturally Isolated Carbazole Alkaloids and Their Sources

Alkaloid Name Natural Source Structural Feature
Mahanine Murraya koenigii C23 derivative with complex side chain. researchgate.net
Murrayanine Murraya koenigii Contains a formyl group. acs.org
Glycozoline Glycosmis pentaphylla Simple carbazole structure. researchgate.net
Clausine-K Clausena species Oxygenated derivative. researchgate.net
Carquinostatin A Streptomyces exfoliatus ortho-quinone function and an isoprenoid moiety. nih.gov
Neocarazostatin A Streptomyces sp. C4 alkyl side chain. researchgate.net

Enzymatic Pathways in Carbazole Biosynthesis

Significant progress has been made in elucidating the enzymatic pathways responsible for carbazole biosynthesis, particularly in bacteria. researchgate.net The formation of the carbazole skeleton is a complex process established by a sequence of enzyme-coupled reactions. nih.gov

Key enzymes identified in the biosynthesis of bacterial carbazoles like neocarazostatin A (NZS) and carquinostatin A (CQS) include:

A Thiamine-diphosphate (ThDP)-dependent enzyme (NzsH/CqsB3): This enzyme catalyzes an acyloin coupling reaction between indole-3-pyruvate and pyruvate (B1213749), forming a crucial β-ketoacid intermediate. researchgate.net

A Ketosynthase-like enzyme (KASIII) (NzsJ/CqsB1): This enzyme is responsible for the decarboxylative condensation of an α-hydroxy-β-keto acid with a β-hydroxy acyl side chain (like 3-hydroxybutyryl-ACP). nih.govnih.gov

A Carbazole Synthase/Aromatase/Cyclase (NzsI/CqsB2): This unprecedented enzyme is a cornerstone of the pathway. It catalyzes the oxidative cyclization of the acyl side chain on an unstable intermediate to form the ortho-quinone-containing A ring of the carbazole skeleton, a key step in forming the tricyclic structure. nih.govnih.govresearchgate.net

The CqsB2-catalyzed reaction is a unique deprotonation-initiated cyclization. nih.gov It is believed that CqsB2 may act as a scaffold, stabilizing the conformation of the unstable substrate to facilitate the assembly of the carbazole ring. nih.gov

Precursors and Intermediate Metabolites in Carbazole Ring Formation

The building blocks for the carbazole ring differ between organisms.

In bacteria, tracer experiments and biochemical analyses have confirmed that the carbazole skeleton is derived from three primary precursors:

Tryptophan: Provides the indole (B1671886) moiety of the carbazole structure. nih.gov

Pyruvate: Contributes to the formation of the third ring. nih.gov

Acetate (B1210297): Two molecules of acetate are incorporated, often via 3-hydroxybutyryl-ACP, to form the side chain that ultimately cyclizes. nih.govresearchgate.net

The biosynthesis begins with the condensation of tryptophan or its derivative with pyruvate. nih.gov

For phytocarbazoles found in plants, the biogenesis is thought to originate from the shikimate pathway. mdpi.com The key precursors are:

Anthranilic acid

Malonyl-CoA

These precursors form the tricyclic skeleton via a prenylated 2-quinolone intermediate, which then leads to the formation of 3-methylcarbazole, the common precursor for the vast majority of phytocarbazoles. researchgate.net

Advanced Academic Research Applications of Carbazole Derivatives in Materials Science and Molecular Probes

Development of Carbazole-Scaffolded Fluorescent Probes and Sensors

Mechanistic Studies of Fluorescence Enhancement and Quenching

The intrinsic fluorescence of the carbazole (B46965) moiety is a subject of intense academic scrutiny, particularly the mechanisms that govern the enhancement and quenching of its emission. These studies are fundamental to the design of sensitive molecular sensors and probes.

Fluorescence quenching in carbazole derivatives is often investigated for the detection of various analytes, including nitroaromatic compounds, which are components of many explosives. rsc.orgrsc.org The mechanism of quenching can be static, involving the formation of a non-fluorescent ground-state complex between the carbazole derivative and the analyte, or dynamic, resulting from collisional deactivation of the excited state. rsc.orgrsc.org Time-resolved fluorescence measurements are a key tool in distinguishing between these mechanisms. rsc.orgrsc.org For instance, in the case of carbazole sensing nitroaromatics, studies have shown that quenching is a static process involving the formation of a ground-state complex. rsc.orgrsc.org The interaction between the N-H group of the carbazole and the nitro group of the analyte plays a crucial role in this complex formation. rsc.org

Conversely, fluorescence enhancement in carbazole-based systems can be triggered by specific molecular recognition events. This "turn-on" fluorescence is highly desirable for selective sensing. For example, some carbazole derivatives exhibit enhanced fluorescence in the presence of certain anions, a phenomenon attributed to the formation of hydrogen bonds that rigidify the structure and reduce non-radiative decay pathways. nih.gov The strategic placement of hydrogen bond donor groups on the carbazole scaffold is crucial for effective anion recognition and the resulting fluorescence enhancement. nih.gov

Another area of active research is aggregation-induced emission (AIE), where carbazole derivatives that are weakly fluorescent in solution become highly emissive in the aggregated state. mdpi.com This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative relaxation channels and promotes radiative decay. The study of AIE in carbazole-based fluorophores is paving the way for new applications in solid-state lighting and bio-imaging.

The following table summarizes the fluorescence behavior of some carbazole derivatives in the presence of different analytes.

Carbazole DerivativeAnalyteObserved EffectPotential Mechanism
Carbazole (CBz)Nitroaromatics (e.g., Picric Acid)Fluorescence QuenchingStatic quenching via ground-state complex formation. rsc.orgrsc.org
1-hydroxycarbazoleFluoride and Chloride AnionsFluorescence EnhancementAnion recognition through hydrogen bonding. nih.gov
Carbazole-functionalized MOFNitro-aromatic compoundsFluorescence QuenchingAnalyte interaction with the carbazole moieties within the framework. nih.gov
Carbazole-grafted COFPb2+ ions"Turn-on" FluorescenceSpecific binding of the metal ion to the framework. springerprofessional.de

Applications in Supramolecular Chemistry and Molecular Catalysis (Academic Context)

The carbazole framework is a valuable platform for the construction of synthetic receptors in supramolecular chemistry. carloneresearch.eu The rigid structure and the potential for functionalization at multiple positions allow for the creation of pre-organized cavities capable of selective guest binding. The nitrogen atom of the carbazole can act as a hydrogen bond donor, contributing to the binding of anionic guests. The aromatic surfaces can engage in π-π stacking interactions, which are crucial for the recognition of flat aromatic molecules. The ongoing research in this area focuses on understanding how structural modifications to the carbazole scaffold influence binding affinity and selectivity. carloneresearch.eu

In the realm of molecular catalysis, carbazole derivatives have been explored as components of catalysts for a variety of organic transformations. Transition metal complexes featuring carbazole-based ligands have shown catalytic activity in reactions such as C-H activation and functionalization. chim.it These reactions are of great interest for the development of more efficient and sustainable synthetic methodologies. For example, palladium-catalyzed methods have been developed for the synthesis of functionalized carbazoles through tandem C-H functionalization and C-N bond formation. acs.org Furthermore, copper-catalyzed intramolecular C-H amination has been demonstrated as a route to construct the carbazole core. acs.org The electronic properties of the carbazole ligand can be tuned by introducing substituents, which in turn can influence the catalytic activity of the metal center.

Recent research has also explored the use of carbazole derivatives in photocatalysis. Carbazole-based materials can act as photosensitizers, absorbing light and promoting chemical reactions. For instance, carbazole-embedded covalent organic frameworks have been shown to facilitate photocatalytic organic reactions. documentsdelivered.com

Integration of Carbazole Motifs in Metal-Organic Polyhedra (MOPs) and Covalent Organic Frameworks (COFs)

The incorporation of carbazole units into porous crystalline materials like Metal-Organic Polyhedra (MOPs) and Covalent Organic Frameworks (COFs) is a burgeoning area of materials science. tandfonline.comresearchgate.net These materials are of interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures.

In MOPs, which are discrete, cage-like coordination complexes, carbazole-based ligands can be used to construct the vertices or faces of the polyhedron. researchgate.net The photophysical properties of the carbazole units can be retained or even enhanced within the MOP structure, leading to fluorescent cages that can be used for sensing applications. For example, a tetrahedral metal-organic supramolecular cage with dendritic carbazole arms has been synthesized and shown to exhibit interesting photophysical properties. mdpi.com

Carbazole derivatives are also excellent building blocks for the construction of COFs, which are porous polymers with a crystalline structure. mdpi.com The electron-rich nature of the carbazole moiety makes carbazole-based COFs promising materials for optoelectronic applications. mdpi.com Furthermore, the inherent porosity and high stability of these COFs make them suitable for use as heterogeneous catalysts. acs.orgnih.gov For example, two-dimensional COFs with carbazole-embedded frameworks have been shown to be effective in both photocatalytic organic reactions and electrocatalytic oxygen reduction reactions. documentsdelivered.commdpi.com The performance of these materials can be tuned by modifying the carbazole building block or by changing the linker molecules used in the COF synthesis. acs.orgnih.gov

The table below provides an overview of the applications of carbazole-based MOPs and COFs.

Material TypeCarbazole DerivativeApplicationKey Findings
MOPCarbazole dicarboxylateBuilding blocks for MOFsResulting frameworks show high porosity and gas uptake. researchgate.netresearchgate.net
MOFCarbazole-functionalized dicarboxyl linkerPhotocatalysis and Fluorescence DetectionThe MOF can photocatalyze reductive dehalogenation and detect nitro-aromatic compounds. nih.gov
COFCarbazole-based architecturesPhotocatalytic organic reactions and electrocatalytic oxygen reductionThe COFs act as efficient metal-free catalysts. documentsdelivered.commdpi.com
COFCarbazole-grafted frameworkChemosensor for Pb2+ ionsThe COF exhibits a "turn-on" fluorescence response to lead ions with high selectivity. springerprofessional.de

Future Research Directions and Emerging Paradigms in 1,3 Dimethoxy 5,8 Dimethyl 9h Carbazole Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Carbazole (B46965) Architectures

The synthesis of complex carbazole architectures is a cornerstone of advancing their application. While traditional methods have been refined, the focus is shifting towards more efficient, selective, and sustainable synthetic strategies.

One of the most promising avenues is the continued exploration of transition metal-catalyzed C-H activation . nih.govchim.it This approach offers a direct and atom-economical way to functionalize the carbazole core, bypassing the need for pre-functionalized starting materials. chim.it Researchers are investigating a range of catalytic systems, including those based on palladium, rhodium, ruthenium, copper, and gold, to achieve regioselective alkylation, arylation, and other modifications. nih.govd-nb.info The development of novel ligands and reaction conditions will be crucial for enhancing the scope and efficiency of these transformations.

Annulation reactions also represent a powerful tool for constructing complex, fused-ring systems containing the carbazole moiety. rsc.orgnih.gov Strategies such as [4+2] annulation are being employed to build polycyclic aromatic hydrocarbons with embedded carbazole units, which are of interest for their unique electronic and photophysical properties. rsc.org Future work will likely focus on developing asymmetric annulation reactions to access chiral carbazole-based helicenes and other topologically interesting molecules. nih.gov

Synthetic StrategyKey FeaturesPotential Advancements
Transition Metal-Catalyzed C-H Activation Direct functionalization, high atom economy, regioselectivity. nih.govchim.itDevelopment of new catalysts and ligands for broader substrate scope and milder reaction conditions.
Annulation Reactions Construction of fused-ring systems, access to polycyclic aromatic hydrocarbons. rsc.orgnih.govAsymmetric annulation for chiral carbazoles, exploration of novel cycloaddition partners.
One-Pot and Tandem Reactions Increased efficiency, reduced waste, simplified procedures. organic-chemistry.orgorganic-chemistry.orgIntegration of multiple catalytic cycles, development of novel cascade reactions.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry has become an indispensable tool in the design and study of new molecules. For carbazole derivatives, advanced computational modeling is crucial for predicting and understanding their structure-property relationships.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and properties of carbazole-based molecules. researchgate.netscientific.net DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining the optoelectronic properties of materials used in organic light-emitting diodes (OLEDs) and solar cells. scientific.net By modeling the effects of different substituents on the carbazole core, researchers can rationally design molecules with tailored electronic properties. scientific.net

Future research will likely involve the use of more sophisticated computational methods, such as time-dependent DFT (TD-DFT), to accurately predict excited-state properties and photophysical behavior. This will be particularly important for the design of new fluorescent probes and photosensitizers.

Moreover, computational studies can elucidate reaction mechanisms, helping to optimize synthetic routes and develop new catalytic systems. researchgate.net By understanding the energetics of different reaction pathways, chemists can make more informed decisions in the laboratory. researchgate.net

Computational MethodApplication in Carbazole ChemistryFuture Directions
Density Functional Theory (DFT) Prediction of ground-state electronic properties (HOMO, LUMO), optimization of molecular geometries. researchgate.netscientific.netApplication to larger and more complex carbazole systems, development of new functionals for improved accuracy.
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties, simulation of UV-vis and fluorescence spectra.More accurate prediction of photophysical properties for OLEDs and sensor applications.
Mechanistic Studies Elucidation of reaction pathways, understanding catalyst behavior. researchgate.netGuiding the development of new synthetic methods and catalysts.

Exploration of New Reactivity and Catalytic Systems for Carbazole Functionalization

Expanding the toolbox of chemical reactions for carbazole functionalization is essential for creating novel molecular architectures. The exploration of new reactivity patterns and catalytic systems is a vibrant area of research.

While palladium catalysis has been extensively studied, there is growing interest in the use of other transition metals such as gold . Gold catalysts have shown unique reactivity in carbene transfer reactions, enabling multiple C-H functionalization of carbazoles. d-nb.inforesearchgate.net This opens up new possibilities for creating highly substituted carbazole derivatives with complex substitution patterns. d-nb.info

Furthermore, the development of metal-free catalytic systems is a key goal for sustainable chemistry. rsc.org Organocatalysis and iodine-catalyzed reactions are being explored as alternatives to transition metal-based methods for the synthesis and functionalization of carbazoles. acs.org

The concept of late-stage functionalization is also gaining prominence. This involves introducing functional groups at a late stage in the synthesis of a complex molecule, which is particularly valuable in drug discovery and materials science. nih.gov The development of robust and selective C-H functionalization methods is crucial for the successful implementation of this strategy. nih.gov

Sustainable and Green Chemistry Approaches in Carbazole Research and Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbazoles. The goal is to develop environmentally benign processes that minimize waste, reduce energy consumption, and use renewable resources.

The use of alternative reaction media , such as water or bio-based solvents, is another important aspect of green carbazole synthesis. Moving away from volatile and toxic organic solvents is a major goal for sustainable chemistry.

Furthermore, the development of catalytic systems that operate under milder reaction conditions (e.g., lower temperatures and pressures) can significantly reduce energy consumption. rsc.org The use of microwave irradiation can also contribute to more energy-efficient syntheses by dramatically reducing reaction times. organic-chemistry.org

Green Chemistry ApproachExample in Carbazole SynthesisBenefits
Recyclable Catalysts Palladium nanocatalysts on biochar. organic-chemistry.orgReduced catalyst waste, lower cost.
Alternative Solvents Water, bio-based solvents.Reduced use of toxic and volatile organic compounds.
Energy Efficiency Microwave-assisted synthesis, milder reaction conditions. organic-chemistry.orgReduced energy consumption, shorter reaction times.
Metal-Free Synthesis Iodine-catalyzed annulation reactions. acs.orgAvoids the use of potentially toxic and expensive heavy metals.

Design of Next-Generation Carbazole-Based Functional Materials with Tailored Properties

The unique electronic and photophysical properties of carbazoles make them attractive building blocks for a wide range of functional materials. The design of next-generation materials with precisely tailored properties is a major driver of current research.

In the field of optoelectronics , carbazole derivatives are being developed as emitters, hosts, and hole-transporting materials for OLEDs. mdpi.commdpi.com By carefully tuning the molecular structure, researchers can control the emission color, efficiency, and stability of these devices. mdpi.com For example, introducing specific substituents can alter the energy levels and charge-transport properties of the carbazole core. mdpi.com

Carbazole-based materials are also showing promise in photovoltaics , particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. mdpi.commdpi.com Their strong electron-donating nature and good hole-transporting capabilities make them excellent components of these devices. mdpi.com Future work will focus on designing new carbazole-based dyes and hole-transporting materials with improved light-harvesting and charge-extraction efficiencies. mdpi.com

Beyond optoelectronics, carbazole derivatives are being explored for their potential in biomedical applications . Their ability to interact with DNA and other biological targets has led to the development of new anticancer and antimicrobial agents. nih.govnih.govnih.gov The design of carbazole-based fluorescent probes for bioimaging is another active area of research. nih.gov

Application AreaDesired PropertiesDesign Strategy
Organic Light-Emitting Diodes (OLEDs) High efficiency, color purity, long lifetime. mdpi.comTuning HOMO/LUMO levels, enhancing charge transport, improving thermal stability. mdpi.com
Solar Cells Broad light absorption, efficient charge separation and transport. mdpi.commdpi.comModifying the carbazole core with donor-acceptor groups, improving solubility and film-forming properties.
Biomedical Applications High biological activity, low toxicity, good biocompatibility. nih.govnih.govIntroducing specific functional groups to enhance binding to biological targets, improving water solubility.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethoxy-5,8-dimethyl-9H-carbazole, and how do reaction conditions influence yield and purity?

The synthesis of carbazole derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to introduce substituents. For example:

  • Methoxy and methyl group introduction : Use nucleophilic substitution with sodium methoxide or alkylation with methyl halides under anhydrous conditions .
  • Cyclization : Friedel-Crafts alkylation or photocyclization of diarylamines can form the carbazole core .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (acetonitrile or ethanol) removes impurities like unreacted intermediates or regioisomers .

Q. Key factors affecting yield :

  • Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) .
  • Solvent polarity (DMF or DMSO for substitution reactions) .
  • Temperature control (reflux for cycloaddition reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.3–2.6 ppm). Aromatic protons in carbazole typically appear at δ ~7.0–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., EI or ESI+ modes) .
  • X-ray crystallography : SHELX or WinGX/ORTEP software resolves crystal packing and anisotropic displacement parameters .
  • IR spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy at ~1200 cm⁻¹) .

Q. What common impurities arise during synthesis, and how can they be mitigated?

  • Regioisomers : Result from incomplete selectivity in substitution reactions. Mitigated by optimizing reaction time and catalyst loading .
  • Oxidation byproducts : Methoxy groups may oxidize under harsh conditions. Use inert atmospheres (N₂/Ar) and reducing agents like NaBH₄ .
  • Residual solvents : Remove via vacuum drying or repeated recrystallization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?

  • DFT/TD-DFT calculations : Model HOMO-LUMO gaps to assess charge-transfer efficiency. Substituents like methoxy groups lower the HOMO energy, enhancing electron-donating capacity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Solvent effects : Include polarizable continuum models (PCM) to account for solvent interactions in spectroscopic predictions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered methoxy groups?

  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
  • SHELXL refinement : Apply restraints for bond lengths and angles of disordered groups .
  • Twinned data analysis : Use WinGX to deconvolute overlapping reflections in twinned crystals .

Q. How do substitution patterns (e.g., methoxy vs. methyl) influence fluorescence quantum yields in carbazole derivatives?

  • Electron-donating groups (e.g., methoxy) : Enhance π-conjugation, red-shifting emission wavelengths. Compare with methyl groups, which primarily affect steric hindrance .
  • Aggregation-induced emission (AIE) : Bulky substituents (e.g., 5,8-dimethyl) suppress π-π stacking, reducing quenching in solid-state applications .

Q. What challenges arise when correlating synthetic methods with device performance in OLED applications?

  • Purity thresholds : Trace impurities (>0.1%) quench excitons, reducing electroluminescence efficiency. Require HPLC validation .
  • Substituent positioning : 1,3-Dimethoxy groups improve hole-transport properties, but 5,8-methyl groups may sterically hinder charge injection .
  • Device fabrication : Optimize thin-film morphology via spin-coating parameters (e.g., rpm, solvent volatility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.